

Application Notes and Protocols for Ceftriaxone Sodium Salt in Antimicrobial Susceptibility Testing

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Compound of Interest		
Compound Name:	Ceftriaxone sodium salt	
Cat. No.:	B15604589	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to **ceftriaxone sodium salt**. The methodologies are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Product Information

- Antimicrobial Agent: Ceftriaxone Sodium Salt
- Mechanism of Action: Ceftriaxone is a third-generation cephalosporin antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This action disrupts the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death.

Quality Control

Prior to and concurrent with testing clinical isolates, it is imperative to perform quality control (QC) testing using well-characterized reference strains. This ensures the accuracy and reproducibility of the susceptibility test results. The acceptable QC ranges for ceftriaxone are provided in the tables below.



Table 1: CLSI Quality Control Ranges for Ceftriaxone (M100, 34th ed.)

Quality Control Strain	ATCC® No.	MIC (μg/mL)	Disk Diffusion (30 µg disk) Zone Diameter (mm)
Escherichia coli	25922	0.03 - 0.12	29 - 35
Escherichia coli	35218	0.25 - 1	22 - 28
Haemophilus influenzae	49247	0.008 - 0.03	30 - 36
Neisseria gonorrhoeae	49226	0.002 - 0.016	38 - 48
Streptococcus pneumoniae	49619	0.03 - 0.12	30 - 36 (Oxacillin screen)

Table 2: EUCAST Quality Control Ranges for Ceftriaxone

Quality Control Strain	ATCC® No.	MIC Target (μg/mL)	MIC Range (μg/mL)	Disk Diffusion (30 µg disk) Target (mm)	Disk Diffusion (30 µg disk) Range (mm)
Escherichia coli	25922	0.06	0.03-0.125	32	29-35
Haemophilus influenzae	49247	0.004	0.002-0.008	34	31-37
Streptococcu s pneumoniae	49619	0.06	0.03-0.12	-	-

Experimental ProtocolsPreparation of Ceftriaxone Sodium Salt Stock Solution



Proper preparation of the antimicrobial stock solution is critical for accurate susceptibility testing.

- Weighing: Accurately weigh a sufficient amount of ceftriaxone sodium salt powder.
- Reconstitution: Reconstitute the powder with a suitable solvent to a high concentration (e.g., 1280 μg/mL). For ceftriaxone sodium, sterile distilled water is the recommended solvent.
- Sterilization: The stock solution should be filter-sterilized through a 0.22 μm syringe filter.
- Storage: Aliquot the sterile stock solution into sterile, tightly sealed vials and store at -60°C or below. Avoid repeated freeze-thaw cycles.

Broth Microdilution Method (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of ceftriaxone that inhibits the visible growth of a bacterium. The following protocol is based on CLSI document M07.[1][2] [3][4][5][6]

Materials:

- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Ceftriaxone stock solution
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Sterile diluent (e.g., saline or broth)
- Incubator (35 ± 2°C)

Procedure:

 Prepare Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the ceftriaxone stock solution in CAMHB to achieve the desired final concentration range.



- Inoculum Preparation: Prepare a bacterial suspension from 3-5 morphologically similar colonies grown on non-selective agar. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Inoculation: Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
- Incubation: Incubate the inoculated plates at $35 \pm 2^{\circ}$ C for 16-20 hours in ambient air.
- Reading Results: The MIC is the lowest concentration of ceftriaxone at which there is no visible growth of the organism.

Agar Dilution Method (MIC Determination)

The agar dilution method is an alternative for determining the MIC. This protocol is also based on CLSI document M07.[1][2][3][4][5][6]

Materials:

- Mueller-Hinton Agar (MHA)
- Sterile petri dishes
- Ceftriaxone stock solution
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Inoculum replicating device (e.g., multipoint inoculator)
- Incubator (35 ± 2°C)

Procedure:

 Prepare Agar Plates: Prepare a series of MHA plates each containing a specific concentration of ceftriaxone. This is done by adding the appropriate volume of ceftriaxone stock solution to molten and cooled MHA before pouring the plates.



- Inoculum Preparation: Prepare a bacterial suspension as described for the broth microdilution method.
- Inoculation: Using an inoculum replicating device, spot-inoculate the standardized bacterial suspension onto the surface of the ceftriaxone-containing agar plates.
- Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.
- Reading Results: The MIC is the lowest concentration of ceftriaxone that completely inhibits bacterial growth, disregarding a single colony or a faint haze.

Disk Diffusion Method (Kirby-Bauer)

This qualitative method assesses the susceptibility of a bacterial isolate to ceftriaxone by measuring the zone of growth inhibition around a disk impregnated with the antibiotic.

Materials:

- Mueller-Hinton Agar (MHA) plates
- Ceftriaxone disks (30 μg)
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Sterile cotton swabs
- Incubator (35 ± 2°C)
- Ruler or caliper

Procedure:

- Inoculum Preparation: Prepare a bacterial suspension as described previously.
- Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and streak it evenly over the entire surface of an MHA plate to obtain confluent growth.
- Disk Application: Aseptically apply a 30 µg ceftriaxone disk to the surface of the inoculated agar.



- Incubation: Invert the plates and incubate at $35 \pm 2^{\circ}$ C for 16-24 hours.
- Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters. Interpret the results based on the established breakpoints.

Interpretive Criteria

The susceptibility of a bacterial isolate to ceftriaxone is categorized as Susceptible (S), Intermediate (I), or Resistant (R) based on the MIC value or the zone of inhibition diameter. The following tables provide the 2024 breakpoints from CLSI and EUCAST.[7][8][9][10]

Table 3: CLSI Interpretive Breakpoints for Ceftriaxone (M100, 34th ed.)[7][10]

Organism	MIC (μg/mL)	Disk Diffusion (mm)
S	1	
Enterobacterales	≤1	2
Salmonella and Shigella spp.	≤1	2
Haemophilus influenzae	≤2	-
Neisseria gonorrhoeae	≤0.25	-
Streptococcus pneumoniae (Meningitis)	≤0.5	1
Streptococcus pneumoniae (Non-Meningitis)	≤1	2
Viridans group streptococci	≤1	2

Table 4: EUCAST Interpretive Breakpoints for Ceftriaxone (v. 14.0, 2024)[8][9][11]

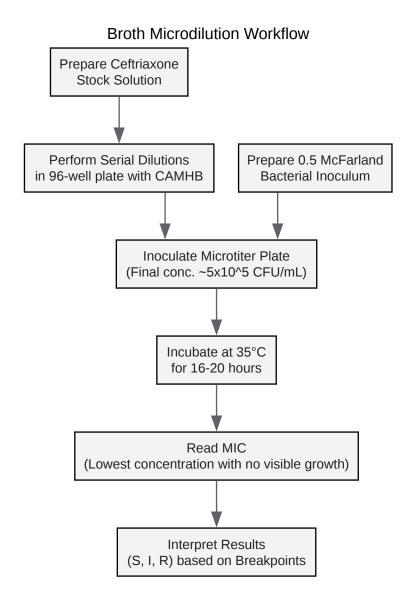


Organism	MIC (μg/mL)	Disk Diffusion (mm)
S	R	
Enterobacterales	≤1	>2
Haemophilus influenzae	≤0.125	>0.125
Neisseria gonorrhoeae	≤0.125	>0.125
Streptococcus pneumoniae	≤0.5	>2
Viridans group streptococci	≤0.5	>0.5

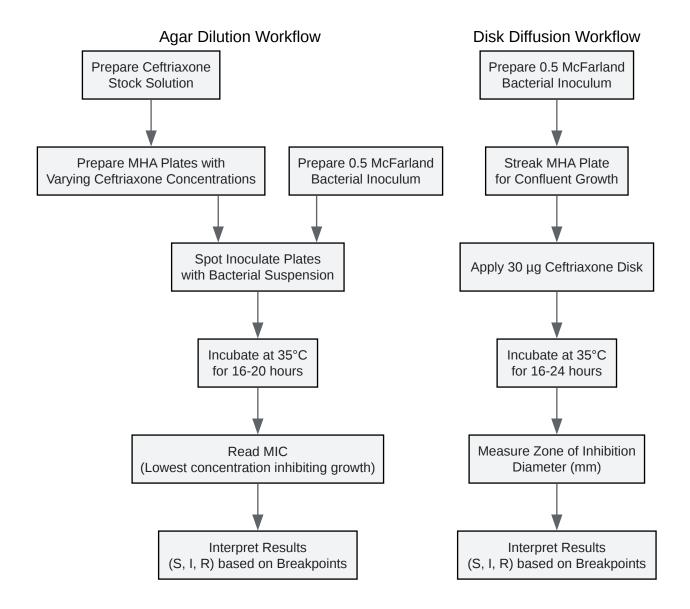
Visualized Workflows

The following diagrams illustrate the key experimental workflows for ceftriaxone susceptibility testing.

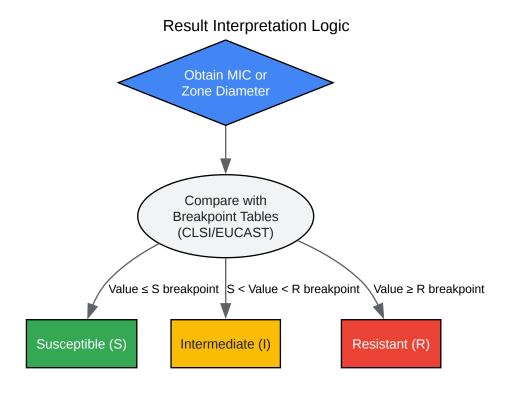












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